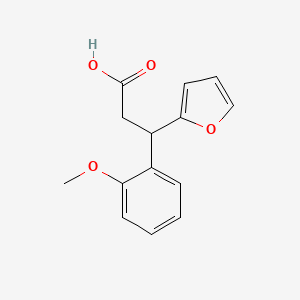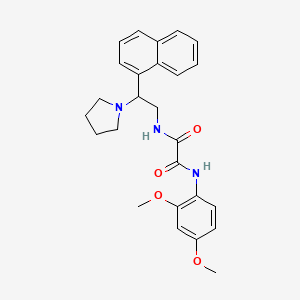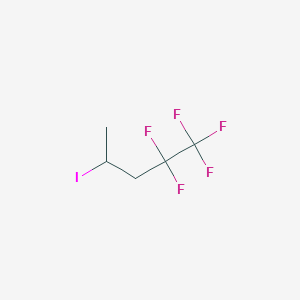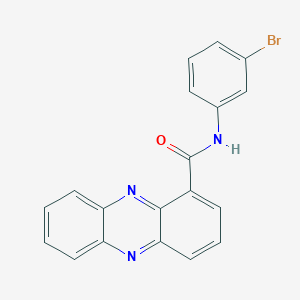
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid (FMPA) is a novel small molecule that has been studied for its potential applications in various fields of science. FMPA is a carboxylic acid and is composed of two aromatic rings connected by a carbon-carbon bond. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. FMPA has been studied for its potential applications in drug discovery, biotechnology, and synthetic chemistry.
Aplicaciones Científicas De Investigación
Renewable Building Blocks for Material Science
- Phloretic Acid as an Alternative to Phenol : Phloretic acid (a phenolic compound) has been explored as a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research highlights the potential of using naturally occurring compounds to introduce phenolic functionalities in solvent-free conditions, leading to materials with suitable thermal and thermo-mechanical properties for various applications. The study suggests that renewable acids like phloretic acid can provide specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for numerous applications in materials science (Trejo-Machin et al., 2017).
Chemical Synthesis and Molecular Architecture
- Synthesis of Furan Derivatives : The synthesis of 1-propenylnaphthols and 3-arylnaphtho[2,1-b]furans from 3-arylallylnaphthyl ethers demonstrates a strategy to access a wide range of furan derivatives, highlighting the versatility of furan compounds in organic synthesis. This method emphasizes the potential for creating complex furan-based molecules with significant yields and high stereoselectivity, which could be analogous to the synthetic versatility of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid in forming diverse molecular architectures (Huang et al., 2017).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activities of Furan Derivatives : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus and exhibited potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis. This finding suggests the potential of furan derivatives, including 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid, in developing new antifungal and antibacterial agents (Yang et al., 2018).
Photophysical Properties for Material Science
- Solvent Polarity Effects on Chalcone Derivatives : The study on the effect of solvent polarity on the photophysical properties of furan-chalcone derivatives emphasizes the significance of intramolecular charge transfer (ICT) interactions. These interactions result in significant shifts in absorption and fluorescence characteristics, suggesting applications in optoelectronics and sensors. The detailed analysis of dipole moments and HOMO–LUMO energy values provides insight into the electronic properties of furan derivatives, potentially applicable to 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid for designing materials with specific optical properties (Kumari et al., 2017).
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-12-6-3-2-5-10(12)11(9-14(15)16)13-7-4-8-18-13/h2-8,11H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKURTHQHUGHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)


![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)
![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2943111.png)
![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2943114.png)
![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)

![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)
